

# Alverine Reference Materials: A Technical Sourcing & Validation Guide

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## Compound of Interest

**Compound Name:** Ethylbis(3-phenylpropyl)ammonium chloride

**CAS No.:** 5982-87-6

**Cat. No.:** B1665751

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## Executive Summary: The Salt Form Challenge

For researchers developing analytical methods for Alverine formulations, a critical sourcing discrepancy often arises: while Alverine Citrate (CAS 5560-59-8) is the standard pharmacopeial salt form (EP, BP, USP), Alverine Hydrochloride (CAS 5982-87-6) is frequently required as a specific impurity standard, intermediate, or for non-compendial formulations.

This guide objectively compares suppliers for Alverine Hydrochloride CRMs and provides a validated workflow for using Alverine Citrate primary standards to quantify Alverine Hydrochloride samples when a direct primary CRM is unavailable.

## Supplier Landscape & Comparative Analysis

The market is bifurcated into Primary Pharmacopeial Sources (mostly Citrate) and Specialized Secondary Suppliers (HCl and Impurities).

### Table 1: Comparative Specification of Alverine Reference Materials

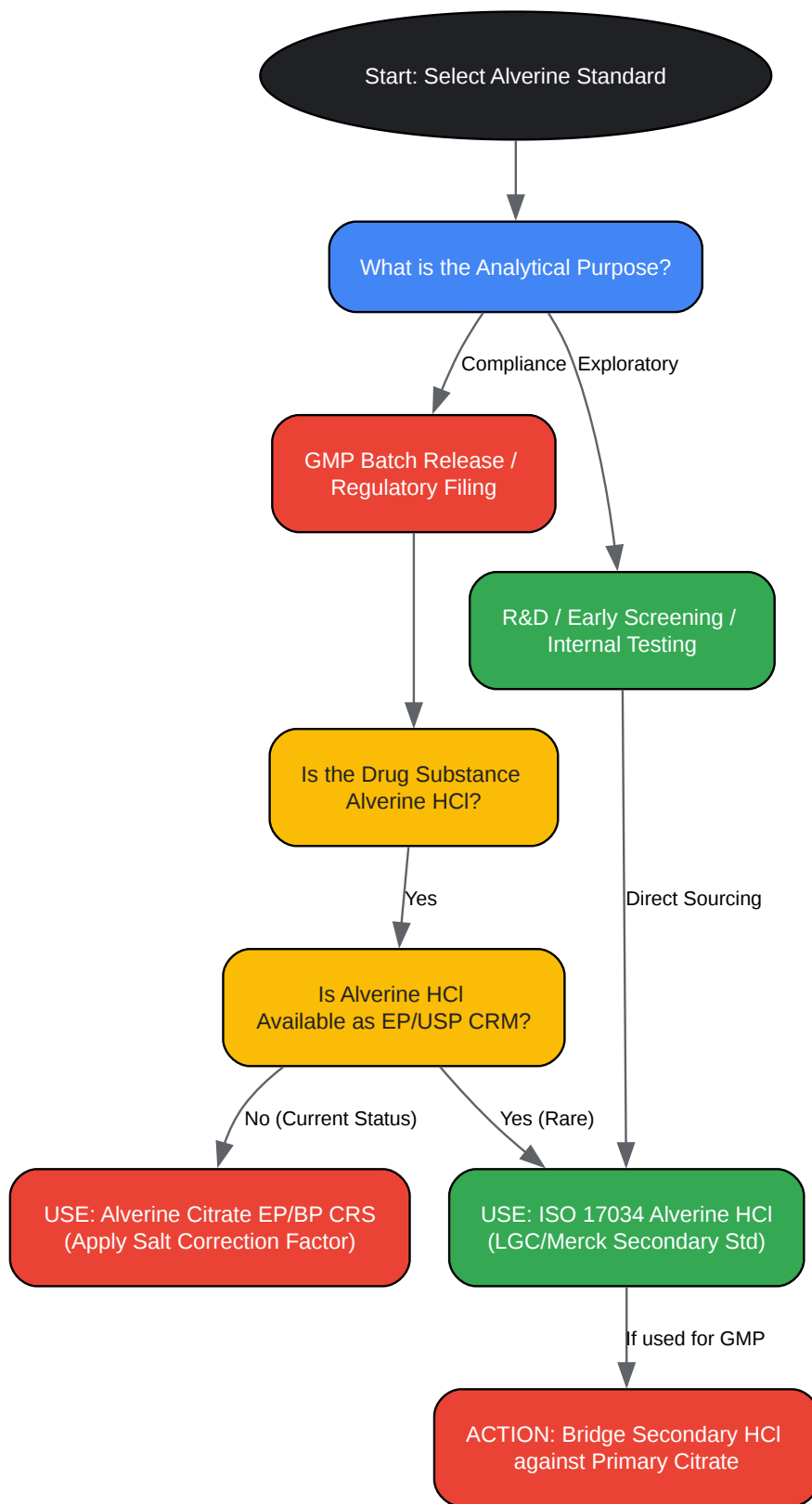
Feature	EDQM / BP (Primary)	LGC Standards (Mikromol/TRC)	Sigma-Aldrich (Merck)	TargetMol / Veeprho
Primary Analyte	Alverine Citrate	Alverine HCl & Citrate	Alverine Citrate (EP/BP dist.)	Alverine HCl
Accreditation	ISO 17034 (Regulatory Gold Standard)	ISO 17034 / ISO 17025	ISO 17034 (Secondary)	ISO 9001 / Research Grade
Purity Specification	Assumed 100.0% (unless stated)	> 99.0% (Detailed CoA)	> 98.0%	> 98.0%
Traceability	Statutory (Legal Reference)	Traceable to EP/USP	Traceable to EP/USP	Internal NMR/HPLC
Impurity Profile	Impurities A, B, C, D, E (Sold Separately)	Extensive Impurity Library (HCl salts)	Limited Impurities	High Availability of Metabolites
Cost Efficiency	High ( \$)	Moderate ( )	Moderate ( )	Low (\$)
Best Use Case	GMP Release / Dispute Resolution	Method Validation / Impurity Profiling	Routine QC	Early R&D / Screening

“

*Critical Insight: Most "Alverine Hydrochloride" standards on the market are Secondary Standards. For GMP release testing of an Alverine HCl drug substance, you must typically validate your secondary HCl standard against the EP/BP Alverine Citrate Primary Standard.*

## Decision Logic: Selecting the Right CRM

The following decision tree illustrates the regulatory logic for selecting the appropriate Alverine standard based on your development phase.



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Figure 1: Strategic selection workflow for Alverine Reference Materials ensuring regulatory compliance.

## Technical Protocol: Salt Form Conversion & Validation

When using Alverine Citrate (Primary CRM) to quantify Alverine Hydrochloride (Sample), you must apply a stoichiometric correction factor. Neglecting this leads to a ~33% potency error.

### 4.1. Stoichiometric Correction Factor (

)

Molecular Weights:

- Alverine Citrate ( ):  
): 473.56 g/mol
- Alverine Hydrochloride ( ):  
): 317.90 g/mol

Calculation:

### 4.2. Validation Workflow (HPLC-UV)

Objective: Quantify Alverine HCl sample using Alverine Citrate EP Standard.

Reagents:

- Mobile Phase: Acetonitrile : Buffer (Phosphate pH 3.5) [60:40 v/v].
- Column: C18, 250 x 4.6 mm, 5  $\mu$ m (e.g., Agilent Zorbax or equiv).
- Flow Rate: 1.0 mL/min.
- Detection: UV @ 215 nm.

### Step-by-Step Protocol:

- Standard Preparation (Citrate):
  - Weigh 47.4 mg Alverine Citrate EP CRS into a 100 mL volumetric flask.
  - Dissolve in mobile phase.
  - Concentration ( ) = 0.474 mg/mL (as Citrate).
- Sample Preparation (HCl):
  - Weigh 31.8 mg Alverine HCl sample into a 100 mL volumetric flask.
  - Dissolve in mobile phase.
  - Target Concentration = 0.318 mg/mL.
- System Suitability:
  - Inject Standard 6 times.
  - Requirement: RSD < 2.0% for peak area.[\[1\]](#)
- Calculation of Potency: Calculate the potency of the Alverine HCl sample ( ) using the response factor of the Citrate standard.
  - : Peak area of HCl sample.
  - : Average peak area of Citrate standard.
  - : Purity of Citrate standard (decimal, e.g., 0.998).
  - : 0.6713 (The Correction Factor).

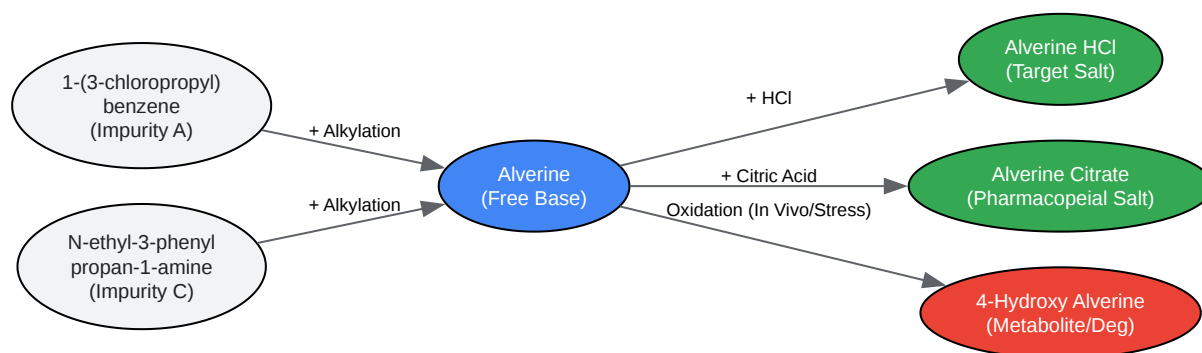
## Impurity Profiling: The "HCl" Trap

Alverine synthesis often generates specific impurities that are available as HCl salts. When sourcing these from suppliers like LGC or TLC Pharmaceutical Standards, ensure you account for the counter-ion in your calculations.

Common Impurities (EP/BP Nomenclature):

- Impurity A: 1-(3-chloropropyl)benzene (Starting material).[2]
- Impurity B: 3-phenylpropan-1-ol.
- Impurity C:
  - ethyl-3-phenylpropan-1-amine (Secondary amine).[3]
  - Note: Often supplied as Impurity C Hydrochloride (CAS 13125-63-8).[2][4][5]
  - Risk: If you use the HCl salt of Impurity C as a standard but calculate it as the free base without correction, your impurity quantification will be underestimated.

Visualizing the Impurity Pathway:



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Figure 2: Synthetic origin of key impurities and salt formation pathways.

## References

- European Directorate for the Quality of Medicines (EDQM). "Alverine Citrate Reference Standard (Y0000687)."[6] European Pharmacopoeia Online. [\[Link\]](#)
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## Sources

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